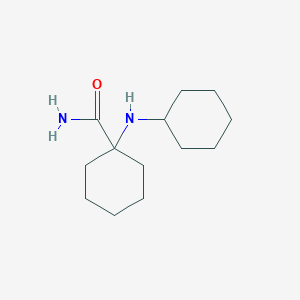![molecular formula C16H13N5O3S B2421413 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole CAS No. 683784-46-5](/img/structure/B2421413.png)
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that compounds with a similar structure have shown to interact with their targets through hydrophobic interactions and hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been reported to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound is reported to be a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have shown to have a higher affinity than the reference inhibitor , suggesting that they may have a strong binding capacity to their targets.
Action Environment
The compound is reported to be stable at room temperature , suggesting that it may have good stability under normal environmental conditions.
Properties
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-9-5-10(2)20-7-11(18-15(20)17-9)8-25-16-19-13-6-12(21(22)23)3-4-14(13)24-16/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKCZONWZTVGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2421333.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421334.png)
![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)
![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)
![ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate](/img/structure/B2421343.png)
![(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one](/img/structure/B2421344.png)
![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2421351.png)
![3-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2421353.png)
